ethyl 3-(4-morpholinylsulfonyl)benzoate
Description
Properties
IUPAC Name |
ethyl 3-morpholin-4-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-2-19-13(15)11-4-3-5-12(10-11)20(16,17)14-6-8-18-9-7-14/h3-5,10H,2,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRGTRQJVGNREC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Reactivity and Functional Group Influence
The substituent at the 3-position significantly influences reactivity and application. Key comparisons include:
Ethyl 4-(Dimethylamino)Benzoate
- Substituent: A dimethylamino group at the 4-position (electron-donating).
- Reactivity : Demonstrates high reactivity as a co-initiator in resin systems, achieving a higher degree of conversion in polymerization compared to methacrylate-based counterparts .
- Physical Properties: Exhibits superior mechanical properties in resin cements, attributed to the electron-donating nature of the dimethylamino group, which enhances radical generation efficiency .
- Role of Additives : Less influenced by diphenyliodonium hexafluorophosphate (DPI), suggesting intrinsic stability .
Ethyl 3-(4-Morpholinylsulfonyl)Benzoate
- Substituent : A 4-morpholinylsulfonyl group at the 3-position (electron-withdrawing sulfonyl moiety).
- Inferred Reactivity: Expected to exhibit moderate reactivity in polymerization due to the electron-withdrawing sulfonyl group, which may slow radical generation compared to dimethylamino-substituted analogs.
Ethyl Benzoate
- Substituent: No functional groups (simple alkyl ester).
- Reactivity : Low reactivity in advanced applications; primarily used as a solvent or flavoring agent.
- Toxicity : Well-characterized acute toxicity profile (oral LD₅₀ in rats: 6.5 g/kg) .
Mechanistic and Functional Differences
- In contrast, the dimethylamino group in ethyl 4-(dimethylamino)benzoate increases electron density, enhancing radical generation in resin systems .
- Biological Interactions : The morpholinylsulfonyl group may confer affinity for biological targets (e.g., enzymes or receptors), a trait leveraged in sulfonamide-based drugs. This contrasts with ethyl benzoate, which lacks bioactive substituents .
Gaps in Literature
- No direct studies on the synthesis, toxicity, or polymerization behavior of this compound were identified. Comparisons are extrapolated from structurally related compounds.
Q & A
Q. What are the key synthetic pathways for ethyl 3-(4-morpholinylsulfonyl)benzoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving sulfonylation of a benzoate precursor with morpholine derivatives. For example, a sulfonyl chloride intermediate can react with morpholine under basic conditions (e.g., triethylamine) to introduce the 4-morpholinylsulfonyl group. Optimization requires factorial design experiments to test variables such as solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and stoichiometric ratios of reagents. Yield improvements are often achieved by isolating intermediates via column chromatography and monitoring reaction progress with TLC or HPLC .
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the ester, sulfonyl, and morpholine moieties. For example, the sulfonyl group’s electron-withdrawing effect deshields adjacent protons, appearing as distinct downfield signals (~7.5–8.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] peak at m/z 329.1).
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm.
Cross-validation of data across techniques minimizes misinterpretation .
Q. What standard reactions can this compound undergo, and how are products analyzed?
- Methodological Answer :
- Hydrolysis : Basic hydrolysis (NaOH/EtOH) cleaves the ester to yield the carboxylic acid derivative. Reaction monitoring via FT-IR (loss of ester C=O at ~1720 cm) and confirmation by H NMR (disappearance of ethyl group signals).
- Nucleophilic Substitution : Reactivity at the sulfonyl group with amines (e.g., benzylamine) forms sulfonamides. LC-MS tracks product formation and byproducts.
- Reduction : Catalytic hydrogenation (Pd/C, H) reduces aromatic rings, altering solubility for solubility studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during impurity profiling?
- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or MS adducts) require:
- Spiking Experiments : Introduce suspected impurities (e.g., unreacted sulfonyl chloride) to compare retention times (HPLC) or spectral overlaps.
- 2D NMR : COSY and HSQC resolve ambiguous proton-carbon correlations.
- Isotopic Labeling : O-labeled reagents help trace hydrolysis byproducts.
Statistical tools like principal component analysis (PCA) can differentiate batch variations .
Q. What computational approaches predict the reactivity of this compound in enzyme-binding studies?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates electron density maps to identify nucleophilic/electrophilic sites (e.g., sulfonyl group’s S=O bonds as hydrogen bond acceptors).
- Molecular Dynamics (MD) : Simulates binding dynamics with enzymes like carbonic anhydrase. Parameters include solvation effects (explicit water models) and binding free energy (MM-PBSA).
- Docking Studies (AutoDock Vina) : Predict binding poses and affinity scores for virtual screening .
Q. How can researchers optimize the compound’s solubility and stability for in vitro assays?
- Methodological Answer :
- Co-solvent Systems : Test DMSO/PBS mixtures (e.g., 10% DMSO) to balance solubility and biocompatibility.
- pH Stability Studies : Use buffer solutions (pH 4–9) with UV-Vis monitoring of degradation (absorbance shifts at 270–300 nm).
- Lyophilization : Freeze-drying with cryoprotectants (trehalose) enhances long-term storage stability.
Accelerated stability testing (40°C/75% RH) models shelf-life .
Q. What experimental designs are effective for studying structure-activity relationships (SAR) with analogs?
- Methodological Answer :
- Fragment-Based Design : Synthesize analogs with modified morpholine (e.g., thiomorpholine) or ester groups.
- Biological Assays : Dose-response curves (IC) in enzyme inhibition assays (e.g., acetylcholinesterase) paired with Hammett plots to correlate electronic effects.
- Principal Component Analysis (PCA) : Reduces multidimensional SAR data to identify critical substituents .
Data Contradiction and Validation
Q. How should discrepancies between computational predictions and experimental binding data be addressed?
- Methodological Answer :
- Force Field Refinement : Adjust parameters (e.g., partial charges) in MD simulations to match experimental binding energies (ITC data).
- Crystallography : Resolve X-ray structures of protein-ligand complexes to validate docking poses.
- Alanine Scanning : Mutate key residues in the enzyme to test predicted interaction sites .
Q. What strategies mitigate batch-to-batch variability in synthetic yields?
- Methodological Answer :
- Design of Experiments (DoE) : Use Box-Behnken or central composite designs to identify critical factors (e.g., moisture levels, catalyst aging).
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression in real time.
- Quality by Design (QbD) : Define a design space for acceptable yield ranges (e.g., 70–85%) .
Interaction Studies
Q. What methodologies elucidate the compound’s mechanism in enzyme inhibition?
- Methodological Answer :
- Kinetic Assays : Michaelis-Menten analysis with varying substrate concentrations to determine inhibition type (competitive/non-competitive).
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (k/k).
- Fluorescence Quenching : Titrations with tryptophan-rich enzymes (e.g., human serum albumin) to calculate binding constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
